molecular formula C13H18O2 B13635594 1-(2-Hydroxy-5-propylphenyl)-2-methylpropan-1-one

1-(2-Hydroxy-5-propylphenyl)-2-methylpropan-1-one

Cat. No.: B13635594
M. Wt: 206.28 g/mol
InChI Key: FLDOPHLWGINXPV-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-propylphenyl)-2-methylpropan-1-one is an organic compound with a complex structure that includes a hydroxy group, a propyl group, and a methylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-5-propylphenyl)-2-methylpropan-1-one typically involves the reaction of 2-hydroxy-5-propylbenzaldehyde with a suitable methylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-5-propylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

1-(2-Hydroxy-5-propylphenyl)-2-methylpropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-propylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include oxidative stress pathways, inflammatory pathways, or cell signaling pathways.

Comparison with Similar Compounds

  • 1-Hydroxy-1-methylethyl phenyl ketone
  • 1-Phenyl-2-methyl-2-hydroxypropanone
  • 2-Hydroxy-2-methyl-1-phenyl-1-propanone
  • 2-Methyl-3-phenyl-3-oxopropan-2-ol

Uniqueness: 1-(2-Hydroxy-5-propylphenyl)-2-methylpropan-1-one is unique due to its specific substitution pattern on the aromatic ring and the presence of both hydroxy and methylpropanone groups.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(2-hydroxy-5-propylphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C13H18O2/c1-4-5-10-6-7-12(14)11(8-10)13(15)9(2)3/h6-9,14H,4-5H2,1-3H3

InChI Key

FLDOPHLWGINXPV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)O)C(=O)C(C)C

Origin of Product

United States

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